molecular formula C16H18N4O4S2 B10993803 ethyl (2-{[(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate

ethyl (2-{[(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate

Cat. No.: B10993803
M. Wt: 394.5 g/mol
InChI Key: MSDOWHQPQFFTFK-UHFFFAOYSA-N
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Description

Ethyl (2-{[(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate is a complex organic compound featuring a unique structure that combines elements of thiazole, pyridazine, and thiopyran

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2-{[(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the pyridazine ring: This involves the reaction of hydrazine derivatives with diketones or other suitable substrates.

    Construction of the thiopyran ring: This step often involves the cyclization of sulfur-containing intermediates.

    Coupling reactions: The final step involves coupling the thiazole, pyridazine, and thiopyran moieties through acylation or other suitable reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2-{[(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: This involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens, alkylating agents, or acylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Ethyl (2-{[(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate has several scientific research applications:

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules.

    Materials Science: Its unique structure may lend itself to the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of ethyl (2-{[(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or modulating the activity of these targets. This can lead to various biological effects, depending on the pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (2-{[(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate is unique due to its combination of thiazole, pyridazine, and thiopyran rings. This structural complexity provides it with distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

Molecular Formula

C16H18N4O4S2

Molecular Weight

394.5 g/mol

IUPAC Name

ethyl 2-[2-[[2-(3-oxo-7,8-dihydro-5H-thiopyrano[4,3-c]pyridazin-2-yl)acetyl]amino]-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C16H18N4O4S2/c1-2-24-15(23)6-11-9-26-16(17-11)18-13(21)7-20-14(22)5-10-8-25-4-3-12(10)19-20/h5,9H,2-4,6-8H2,1H3,(H,17,18,21)

InChI Key

MSDOWHQPQFFTFK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)CN2C(=O)C=C3CSCCC3=N2

Origin of Product

United States

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